molecular formula C8H11N5 B11914765 1-Propyl-1H-purin-6-amine CAS No. 23142-12-3

1-Propyl-1H-purin-6-amine

Cat. No.: B11914765
CAS No.: 23142-12-3
M. Wt: 177.21 g/mol
InChI Key: VIANEFSGLRJBCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propyl-1H-purin-6-amine, also known as 1-propyladenine, is a purine derivative with the molecular formula C8H11N5. This compound is part of the purine family, which is a group of heterocyclic aromatic organic compounds. Purines are significant in biochemistry, particularly in the structure of nucleotides, which are the building blocks of DNA and RNA .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Propyl-1H-purin-6-amine can be synthesized through various methods. One common approach involves the alkylation of adenine with propyl halides under basic conditions. The reaction typically uses a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the alkylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

1-Propyl-1H-purin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized purine derivatives .

Scientific Research Applications

1-Propyl-1H-purin-6-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.

    Biology: This compound is studied for its role in cellular processes and its potential as a biochemical probe.

    Medicine: Research explores its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: It is used in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-Propyl-1H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The compound may interfere with nucleotide metabolism or signal transduction pathways, thereby exerting its effects on cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Propyl-1H-purin-6-amine is unique due to its propyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to specific molecular targets, making it a valuable compound for research and therapeutic applications .

Properties

CAS No.

23142-12-3

Molecular Formula

C8H11N5

Molecular Weight

177.21 g/mol

IUPAC Name

1-propyl-7H-purin-6-imine

InChI

InChI=1S/C8H11N5/c1-2-3-13-5-12-8-6(7(13)9)10-4-11-8/h4-5,9H,2-3H2,1H3,(H,10,11)

InChI Key

VIANEFSGLRJBCS-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NC2=C(C1=N)NC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.